Alogliptin Impurity 14 is a chemical compound associated with the dipeptidyl peptidase-4 inhibitor, alogliptin, which is used primarily as an oral anti-diabetic medication. Alogliptin is marketed under various brand names, including Nesina and Vipidia, and is part of the class of drugs known as gliptins. These medications are designed to lower blood sugar levels in individuals with type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones that help regulate glucose metabolism.
Alogliptin was developed by Syrrx, a biotechnology company acquired by Takeda Pharmaceutical Company in 2005. It gained approval from the U.S. Food and Drug Administration in 2013 after undergoing rigorous clinical trials that demonstrated its efficacy and safety profile.
Alogliptin falls under the category of Dipeptidyl Peptidase-4 inhibitors. This class of medications is recognized for its role in managing blood glucose levels with a low risk of hypoglycemia and minimal impact on body weight.
The synthesis of Alogliptin Impurity 14 typically involves multi-step organic synthesis techniques. While specific details about the synthesis of Impurity 14 may not be widely published, it generally follows established synthetic pathways used for related compounds in the gliptin class.
The synthesis process may include:
The molecular formula for alogliptin is . The structure consists of a bicyclic core with a side chain that includes an amine functionality, which is crucial for its biological activity.
Alogliptin Impurity 14 can participate in various chemical reactions typical for organic compounds, including:
The stability and reactivity of Alogliptin Impurity 14 can be influenced by factors such as pH, temperature, and solvent choice during chemical reactions.
Alogliptin functions by specifically inhibiting the enzyme Dipeptidyl Peptidase-4. This inhibition leads to increased levels of incretin hormones, such as Glucagon-like Peptide-1 and Glucose-dependent Insulinotropic Polypeptide. These hormones enhance insulin secretion in response to meals and inhibit glucagon release from the pancreas.
The pharmacodynamic effects result in reduced blood glucose levels without significant risk of hypoglycemia, making it suitable for patients whose diabetes is not adequately controlled by metformin alone.
Alogliptin Impurity 14 serves primarily as an analytical reference standard in pharmaceutical research and development. It is utilized in:
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6